

LysoTracker Yellow HCK-123: An In-Depth Technical Guide to Tracking Acidic Organelles

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles in live cells. This document details the probe's mechanism of action, spectral properties, and provides detailed protocols for its use in various applications, including fluorescence microscopy and flow cytometry. Furthermore, it explores the role of acidic organelles in critical cellular pathways such as autophagy and mTOR signaling, illustrated with detailed diagrams.

Core Principles of LysoTracker Yellow HCK-123

LysoTracker Yellow HCK-123 is a cell-permeable fluorescent dye designed to selectively accumulate in acidic compartments within live cells, primarily lysosomes and late endosomes. [1][2] Its mechanism of action is based on its chemical nature as a weak base linked to a fluorophore.[1][2] In the neutral pH of the cytoplasm, the probe is largely unprotonated and can freely diffuse across cellular membranes. Upon entering an acidic organelle (pH 4.5-5.5), the weakly basic moiety becomes protonated.[1][2] This protonation traps the probe within the organelle, leading to its accumulation and a bright fluorescent signal.

Physicochemical and Fluorescent Properties

While specific quantitative data for the quantum yield, molar extinction coefficient, photostability, and pKa of LysoTracker Yellow HCK-123 are not readily available in the public domain, the general properties of the LysoTracker family of probes are well-characterized. The



fluorescence of LysoTracker probes is largely independent of pH within the acidic range of lysosomes.

Table 1: Spectral Properties of LysoTracker Yellow HCK-123

Property	Value	Source(s)
Excitation Maximum (\(\lambda\)ex)	~465 nm	[1][3][4][5]
Emission Maximum (λem)	~535 nm	[1][3][4][5]
Stokes Shift	~70 nm	Calculated
Recommended Laser Line	488 nm	[6]
Recommended Emission Filter	586/42 nm bandpass	[6]

Table 2: General Properties and Handling of LysoTracker Yellow HCK-123

Property	Recommendation/Information	Source(s)
Solvent	Dimethyl sulfoxide (DMSO)	[7]
Typical Working Concentration	50-75 nM	[1]
Incubation Time	30 minutes to 2 hours	[1][7]
Storage of Stock Solution	-20°C, protected from light	[7]
Cytotoxicity	Not specified for HCK-123. Prolonged incubation (>2 hours) with LysoTracker probes can disrupt lysosomal pH and lead to cellular toxicity.	[8]

Experimental Protocols General Protocol for Staining Live Cells with LysoTracker Yellow HCK-123 for Fluorescence



Microscopy

This protocol provides a basic guideline for staining adherent or suspension cells. Optimization may be required depending on the cell type and experimental conditions.

Materials:

- LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)
- Live-cell imaging medium or appropriate buffer (e.g., HBSS)
- Phosphate-buffered saline (PBS)
- Cells cultured on coverslips or in imaging dishes (for adherent cells) or in suspension

Procedure:

- Prepare Staining Solution: Dilute the 1 mM LysoTracker Yellow HCK-123 stock solution to a final working concentration of 50-75 nM in pre-warmed (37°C) live-cell imaging medium.
- · Cell Preparation:
 - Adherent Cells: Remove the culture medium and wash the cells once with PBS.
 - Suspension Cells: Pellet the cells by centrifugation and resuspend in fresh, pre-warmed medium.
- Staining: Add the staining solution to the cells and incubate for 30 minutes to 2 hours at 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed imaging medium or PBS.
- Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (e.g., excitation at 488 nm and emission at 535 nm).



Protocol for Co-localization of LysoTracker Yellow HCK-123 with LAMP1 for Lysosomal Identification

This protocol allows for the confirmation of LysoTracker staining within lysosomes by colocalizing its signal with the lysosomal marker protein, LAMP1.

Materials:

- LysoTracker Yellow HCK-123
- Primary antibody against LAMP1
- Fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from LysoTracker Yellow)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Mounting medium with DAPI

Procedure:

- Live-Cell Staining: Stain live cells with LysoTracker Yellow HCK-123 following the general protocol (Section 3.1).
- Fixation: After the final wash, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour.



- Primary Antibody Incubation: Incubate the cells with the primary antibody against LAMP1 (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS.
- Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium with DAPI. Image the cells using a confocal microscope, ensuring to set the excitation and emission wavelengths appropriately for LysoTracker Yellow HCK-123, the secondary antibody fluorophore, and DAPI.

Protocol for Autophagy Analysis using LysoTracker Yellow HCK-123 and Flow Cytometry

This protocol describes the use of LysoTracker Yellow HCK-123 to quantify changes in the acidic organelle content as an indicator of autophagy induction.

Materials:

- LysoTracker Yellow HCK-123
- Autophagy-inducing agent (e.g., rapamycin, starvation medium)
- FACS buffer (e.g., PBS with 1% FBS)
- · Flow cytometer

Procedure:

- Cell Treatment: Seed cells and treat with the desired autophagy-inducing agent for the appropriate time. Include an untreated control group.
- Staining: Add LysoTracker Yellow HCK-123 to the cell culture medium to a final concentration of 50-75 nM and incubate for 30 minutes at 37°C.



- · Cell Harvesting:
 - Adherent Cells: Detach the cells using a gentle cell dissociation reagent.
 - Suspension Cells: Proceed to the next step.
- Washing: Pellet the cells by centrifugation and wash twice with FACS buffer.
- Resuspension: Resuspend the cells in FACS buffer.
- Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm). The increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in acidic vesicular organelles, which is a hallmark of autophagy.

Signaling Pathways and Experimental Workflows Autophagy Signaling Pathway

Autophagy is a catabolic process that delivers cytoplasmic components to lysosomes for degradation. This process is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases. LysoTracker Yellow HCK-123 is a valuable tool for monitoring the final stages of autophagy where autophagosomes fuse with lysosomes to form autolysosomes.



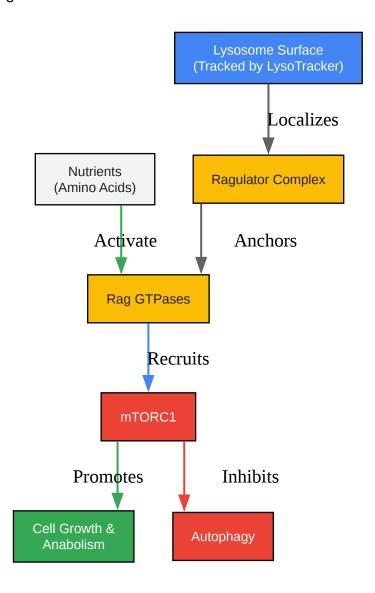
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Caption: The core machinery of the macroautophagy pathway.



mTOR Signaling and Lysosomal Function

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. The mTOR complex 1 (mTORC1) is activated on the lysosomal surface in response to nutrients, particularly amino acids. This localization highlights the critical role of lysosomes as signaling hubs.



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Caption: mTORC1 activation on the lysosomal surface.

Experimental Workflow for High-Content Screening



LysoTracker Yellow HCK-123 is suitable for high-content screening (HCS) assays to identify compounds that modulate lysosomal function or autophagy.



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